Tetraethylene Glycol

Description

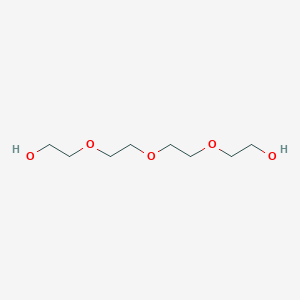

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCKJMYHZGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026922 | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-5 mm Hg at 26 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

112-60-7, 157299-02-0, 127821-00-5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.8 °F (USCG, 1999), -9.4 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol for Research and Development

Introduction

Tetraethylene glycol (TEG) is a high-boiling, stable, and hygroscopic liquid belonging to the polyethylene glycol family.[1] Its unique combination of properties, including its excellent solvency for a wide range of substances and its low volatility, makes it a valuable component in numerous applications within the research, pharmaceutical, and drug development sectors.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for scientists and professionals in drug formulation and development.

Physicochemical Properties

This compound is a transparent, colorless, and practically odorless liquid.[4] It is completely miscible with water and many organic solvents, a characteristic that is central to its utility.[5]

Core Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values represent a synthesis of data from various reputable sources and provide a reliable foundation for experimental and formulation design.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C8H18O5 | ||

| Molecular Weight | 194.23 | g/mol | |

| Appearance | Transparent, colorless, viscous liquid | ||

| Boiling Point | ~314 - 329.7 | °C | |

| Melting/Freezing Point | -4 to -9.4 | °C | |

| Density | ~1.12 - 1.13 | g/cm³ at 20-25°C | |

| Viscosity | ~58.3 - 61.9 | mPa·s at 20°C | |

| Refractive Index | ~1.4598 | at 20°C | |

| Vapor Pressure | <0.01 - 4.65 x 10⁻⁵ | mmHg at 20-26°C | |

| Flash Point | ~176 - 204 | °C | |

| Autoignition Temperature | ~358 | °C | |

| Solubility in Water | Completely miscible | ||

| logP (Octanol/Water) | -1.6 to -2.3 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the successful application of this compound in research and development. Below are generalized methodologies for measuring key parameters.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.

-

2. Measurement of Density

Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with this compound and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the this compound is calculated by comparing its mass to the mass of the reference substance.

-

3. Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

-

Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, constant temperature bath.

-

Procedure:

-

The viscometer is filled with a known volume of this compound.

-

It is then placed in a constant temperature bath until it reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Applications in Research and Drug Development

The physicochemical properties of this compound directly influence its applications in the pharmaceutical industry. Its high solvency makes it an effective solvent for a variety of active pharmaceutical ingredients (APIs), enhancing solubility and aiding in formulation. Its low volatility is advantageous in maintaining the stability of formulations.

A general workflow for characterizing a physicochemical property of a substance like this compound is crucial for ensuring data accuracy and reproducibility.

The well-defined physicochemical properties of this compound make it a highly versatile and predictable excipient and solvent for research and drug development. Its miscibility with water and a broad range of organic solvents, coupled with its low volatility and high boiling point, provides formulators with a valuable tool for creating stable and effective pharmaceutical products. A thorough understanding of the data and experimental protocols presented in this guide is essential for leveraging the full potential of this compound in scientific applications.

References

An In-depth Technical Guide to the Synthesis and Molecular Structure of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and molecular structure of tetraethylene glycol (TEG). The information presented is intended to support research and development activities where TEG is utilized as a solvent, chemical intermediate, or component in various formulations.

Molecular Structure of this compound

This compound, with the systematic IUPAC name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol, is a member of the polyethylene glycol (PEG) family of oligomers.[1] Its structure consists of four repeating ethylene oxide units terminated by hydroxyl groups. This composition imparts properties such as high water solubility, hygroscopicity, and a high boiling point.[1]

The molecular formula of this compound is C8H18O5, and it has a molecular weight of approximately 194.23 g/mol .[2] The presence of ether linkages and terminal hydroxyl groups allows for a high degree of conformational flexibility. The gauche conformation is generally favored around the C-C bonds, similar to what is observed in ethylene glycol, due to stabilizing intramolecular hydrogen bonding interactions.[3][4]

Table 1: Molecular Properties of this compound

| Property | Value |

| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethanol |

| CAS Number | 112-60-7 |

| Molecular Formula | C8H18O5 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless, odorless, viscous liquid |

| Boiling Point | 327-328 °C |

| Melting Point | -4 °C |

| Density | 1.125 g/mL at 25 °C |

Table 2: Computed Geometrical Parameters of this compound

| Bond | Average Bond Length (Å) | Bond Angle | Average Bond Angle (°) |

| C-C | 1.52 | O-C-C | 109.5 |

| C-O (ether) | 1.43 | C-O-C | 112.0 |

| C-O (alcohol) | 1.43 | C-C-O (alcohol) | 109.5 |

| O-H | 0.96 | C-O-H | 109.0 |

Note: The bond lengths and angles are typical values for similar structures and may vary based on the specific conformation and computational method used for their determination.

Synthesis of this compound

The industrial production of this compound is primarily achieved as a co-product during the hydrolysis of ethylene oxide. This process yields a mixture of mono-, di-, tri-, and tetraethylene glycols, which are then separated by distillation. For laboratory-scale synthesis, a common approach is the Williamson ether synthesis, which provides a more controlled route to specific PEG oligomers.

This protocol describes a two-step synthesis of this compound starting from diethylene glycol and 2-(2-chloroethoxy)ethanol.

Step 1: Synthesis of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (Triethylene Glycol Monochloride)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1 mole of diethylene glycol and 1.1 moles of sodium hydride (60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour, or until the evolution of hydrogen gas ceases.

-

Etherification: Cool the resulting sodium salt of diethylene glycol in an ice bath. Add 1 mole of 2-chloroethanol dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: After cooling, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude triethylene glycol monochloride.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar setup as Step 1, prepare the sodium salt of ethylene glycol by reacting 1 mole of ethylene glycol with 1.1 moles of sodium hydride in anhydrous THF.

-

Etherification: To the resulting alkoxide, add 1 mole of the crude triethylene glycol monochloride obtained from Step 1 dropwise. Heat the mixture to reflux for 6-8 hours.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

The industrial synthesis of this compound is a continuous process involving the hydration of ethylene oxide.

Spectroscopic Data

The molecular structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: 1H and 13C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | ~3.72 | t | HO-CH2- |

| 1H | ~3.65 | m | -O-CH2-CH2-O- (internal) |

| 1H | ~3.59 | t | -O-CH2-CH2-OH |

| 1H | ~2.8 (broad s) | s | -OH |

| 13C | ~72.5 | - | -O-CH2-CH2-OH |

| 13C | ~70.3 | - | -O-CH2-CH2-O- (internal) |

| 13C | ~61.3 | - | HO-CH2- |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.

The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the terminal hydroxyl groups, and prominent C-O stretching bands from the ether linkages.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1460-1440 | Medium | C-H bend (scissoring) |

| 1150-1050 | Strong | C-O stretch (ether and alcohol) |

Electron ionization mass spectrometry of this compound typically results in significant fragmentation. The molecular ion peak (m/z 194) may be weak or absent. Common fragments arise from the cleavage of C-C and C-O bonds, often resulting in a series of ions separated by 44 Da (the mass of an ethylene oxide unit).

Table 5: Major Mass Spectral Fragments of this compound

| m/z | Possible Fragment |

| 45 | [C2H5O]+ |

| 89 | [C4H9O2]+ |

| 133 | [C6H13O3]+ |

| 177 | [C8H17O4]+ |

Applications in Research and Drug Development

This compound and its derivatives are utilized in a variety of applications within the scientific and pharmaceutical fields:

-

Solvent: Its high boiling point and miscibility with water and many organic solvents make it a suitable medium for chemical reactions and as a solvent for various compounds.

-

Chemical Intermediate: The terminal hydroxyl groups can be readily functionalized to synthesize a range of derivatives for applications in drug delivery, bioconjugation, and materials science.

-

Plasticizer: It can be used as a plasticizer for polymers.

-

Excipient: In drug formulations, PEGs like this compound can function as solubilizers, penetration enhancers, and viscosity modifiers. enhancers, and viscosity modifiers.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tetraethylene Glycol

This technical guide provides a comprehensive overview of the core spectroscopic data for tetraethylene glycol, a compound of significant interest to researchers, scientists, and drug development professionals. The guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), presented in easily comparable tabular formats. Furthermore, it outlines detailed experimental protocols for acquiring this data and includes visualizations of the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data for this compound obtained through various spectroscopic techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.72 | t | 4H | HO-CH ₂-CH₂-O- |

| ~3.67 | m | 8H | -O-CH ₂-CH ₂-O- (internal) |

| ~3.60 | t | 4H | HO-CH₂-CH ₂-O- |

| ~2.8 (broad s) | s | 2H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The position of the hydroxyl proton signal is concentration and solvent dependent and may vary.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72.8 | HO-CH₂-C H₂-O- |

| ~70.5 | -O-C H₂-C H₂-O- (internal) |

| ~61.5 | HO-C H₂-CH₂-O- |

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and may vary slightly based on experimental conditions.[1]

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Table 3: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Strong | C-H stretch (asymmetric and symmetric) |

| 1460-1440 | Medium | C-H bend (scissoring) |

| 1150-1050 | Very Strong | C-O-C stretch (ether linkage) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Source: Data compiled from NIST Chemistry WebBook.[2][3]

Table 4: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch |

| 1480-1440 | Medium | C-H bend |

| ~1125 | Medium | C-O-C stretch |

| ~863 | Strong | C-C stretch |

Note: Raman band positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 195 | Low | [M+H]⁺ (protonated molecule) |

| 194 | Very Low | [M]⁺ (molecular ion) |

| 45 | High | [C₂H₅O]⁺ |

| 89 | Medium | [C₄H₉O₂]⁺ |

| 133 | Medium | [C₆H₁₃O₃]⁺ |

Note: Electron Ionization (EI) typically leads to significant fragmentation, with a characteristic pattern of ions separated by 44 Da, corresponding to the mass of an ethylene oxide unit.[1] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecular ion [M+H]⁺.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Use a standard pulse sequence.

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Transmission (Neat Liquid):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum as described for ATR-FTIR.

Sample Preparation:

-

Place the neat liquid sample in a glass vial or NMR tube.

Data Acquisition:

-

Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Focus the laser onto the sample.

-

Collect the scattered light and record the spectrum over a desired Raman shift range (e.g., 200-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

Electrospray Ionization (ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Electron Ionization (EI-MS):

-

Introduce a small amount of the volatile sample into the ion source, typically via direct injection or a gas chromatography (GC) inlet.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Separate and detect the resulting fragments based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound (C₈H₁₈O₅).

Caption: Relationship between spectroscopic techniques and the information they provide.

References

An In-depth Technical Guide to the Laboratory Safety and Handling of Tetraethylene Glycol

This guide provides comprehensive safety protocols and handling procedures for tetraethylene glycol (TEG) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper chemical management.

Chemical and Physical Properties

This compound is a transparent, colorless, and practically odorless liquid.[1][2][3] It is a high-viscosity, low-volatility, and hygroscopic compound, completely miscible with water and many organic solvents.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C8H18O5 | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Transparent, colorless, viscous liquid | |

| Odor | Practically odorless | |

| Boiling Point | Approximately 314 °C to 328 °C | |

| Melting/Freezing Point | Approximately -4°C to -5.6°C | |

| Flash Point | Approximately 176.7 °C to 204°C | |

| Density | Approximately 1.111 to 1.125 g/cm³ at room temperature | |

| Water Solubility | Miscible | |

| Auto-ignition Temperature | 349 °C at 1.013 hPa |

Toxicological Data

This compound is generally considered to have low acute toxicity. However, it can cause skin and eye irritation, and harmful if swallowed. Long-term exposure to high concentrations may have adverse effects on the kidneys.

| Toxicity Endpoint | Value | Species | Route | References |

| LD50 (Acute Oral) | > 5,000 mg/kg | Rat | Oral | |

| LD50 (Acute Dermal) | 9.53 g/kg | Rabbit | Dermal | |

| Skin Corrosion/Irritation | Mild irritation, prolonged exposure may have a drying effect. | |||

| Serious Eye Damage/Irritation | May cause mild, short-lasting discomfort. | |||

| Carcinogenicity | No available evidence. | |||

| Reproductive Toxicity | No available evidence. |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limit values established for this compound by major regulatory bodies. However, it is recommended to handle it in a well-ventilated area to minimize potential exposure.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Experimental Protocols

Safe Handling Procedures

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

5.1.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after.

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact. For tasks with a higher risk of splashing, a chemically resistant apron should be considered.

-

Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator with a filter for organic vapors.

5.1.2. General Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

References

An In-depth Technical Guide to the Thermal Degradation Mechanisms of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, is a versatile oligomer with applications ranging from an industrial solvent and plasticizer to a model compound in various research fields, including drug development where PEGylation is a common strategy to improve the pharmacokinetic properties of therapeutic molecules. Understanding the thermal stability and degradation pathways of TEG is crucial for ensuring its safe handling, predicting its performance at elevated temperatures, and assessing the stability of PEGylated products. This technical guide provides a comprehensive overview of the core thermal degradation mechanisms of TEG, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Thermal Degradation Mechanisms

The thermal degradation of this compound is significantly influenced by the surrounding atmosphere. In an inert atmosphere, such as nitrogen or argon, the primary degradation pathway is through homolytic cleavage of its covalent bonds. In contrast, in an oxidative environment like air, the degradation process is more complex, involving radical-initiated oxidation reactions that lead to a wider array of degradation products.

Thermal Degradation in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the degradation of TEG is initiated by the thermal scission of the C-O and C-C bonds within the ether linkages and the ethylene glycol units. This process, known as pyrolysis, proceeds via a free-radical chain reaction mechanism.

Initiation: At elevated temperatures, the weakest bonds in the TEG molecule, typically the C-O bonds, break to form radical species.

Propagation: These initial radicals can then abstract a hydrogen atom from another TEG molecule, leading to the formation of a more stable molecule and another radical. This new radical can then undergo further fragmentation through β-scission, breaking the polymer chain and generating smaller volatile products.

Termination: The radical chain reactions are terminated by the combination of two radical species.

The primary products of TEG pyrolysis include lower molecular weight glycols such as triethylene glycol (TREG), diethylene glycol (DEG), and monoethylene glycol (MEG), as well as other volatile organic compounds.

Thermal Degradation in an Oxidative Atmosphere

In the presence of oxygen, the thermal degradation of TEG is significantly accelerated and follows a more complex auto-oxidation pathway.[1] This process is also a free-radical chain reaction but involves the participation of oxygen molecules.

Initiation: The reaction is initiated by the formation of alkyl radicals through the abstraction of a hydrogen atom from the TEG molecule.

Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another TEG molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. The decomposition of hydroperoxides is a key step that leads to a variety of oxygenated degradation products.

Termination: The radical chains are terminated through the combination of various radical species.

The oxidative degradation of TEG leads to the formation of a complex mixture of products, including smaller glycols (DEG, MEG), aldehydes, ketones, ethers, and carboxylic acids such as formic acid.[2] The formation of acidic byproducts can have significant implications for the materials in contact with the degrading TEG.

Quantitative Data on Thermal Degradation

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA). The data presented below summarizes typical TGA results for TEG under both inert (nitrogen) and oxidative (air) atmospheres.

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

| Onset Decomposition Temperature (Tonset) | ~200-220 °C | ~180-200 °C |

| Temperature at 10% Weight Loss (T10%) | ~250-270 °C | ~220-240 °C |

| Temperature at 50% Weight Loss (T50%) | ~300-320 °C | ~280-300 °C |

| Final Residue at 600 °C | < 5% | < 1% |

Note: These values are approximate and can vary depending on the specific experimental conditions such as heating rate and gas flow rate.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound under controlled atmospheric conditions.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[3] For liquid samples, ensure the bottom of the crucible is evenly covered.[3]

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Select the desired purge gas (high purity nitrogen for inert atmosphere or dry air for oxidative atmosphere). Set the flow rate to a typical value of 20-50 mL/min.[4]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset decomposition temperature and the temperatures at various weight loss percentages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal degradation of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

-

Sample Preparation: Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolysis unit.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column by the carrier gas (helium).

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

-

Program the GC oven temperature to separate the degradation products. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range of m/z 35-500.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Signaling Pathways and Experimental Workflows

Caption: Thermal degradation pathways of TEG.

Caption: TGA experimental workflow.

Caption: Py-GC-MS experimental workflow.

Conclusion

The thermal degradation of this compound is a complex process that is highly dependent on the atmospheric conditions. In inert atmospheres, degradation proceeds primarily through chain scission, leading to the formation of smaller glycol units. In the presence of oxygen, a more complex oxidative degradation pathway is initiated, resulting in a wider range of oxygenated byproducts, including carboxylic acids. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to assess the thermal stability of TEG and related materials. The visualized pathways and workflows provide a clear and concise understanding of the degradation mechanisms and the analytical methods used to study them. A thorough understanding of these degradation processes is essential for the development of stable formulations and for ensuring the safe and effective use of TEG and other polyethylene glycols in various applications.

References

tetraethylene glycol CAS number, molecular weight, and formula

An In-depth Technical Guide to Tetraethylene Glycol

For researchers, scientists, and drug development professionals, understanding the physicochemical properties and applications of key reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile oligomer of ethylene glycol.

Core Properties of this compound

This compound is a transparent, colorless, and practically odorless liquid.[1] It is a low-volatility, hygroscopic compound that is completely miscible with water and many organic solvents.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| CAS Number | 112-60-7 | [2][3] |

| Molecular Weight | 194.23 g/mol | |

| Chemical Formula | C₈H₁₈O₅ | |

| Linear Formula | HO(CH₂CH₂O)₄H | |

| Density | 1.125 g/mL at 25 °C | |

| Boiling Point | 314 °C | |

| Melting Point | -5.6 °C | |

| Refractive Index | n20/D 1.459 |

Applications in Research and Development

This compound's utility in the laboratory is broad. It is frequently used as a solvent for compounds that are otherwise insoluble in water. Its properties also make it valuable as a plasticizer, in the synthesis of polyester resins, and as a chemical intermediate for producing other molecules. In the realm of life sciences, derivatives of this compound are utilized in various applications. For instance, glow discharge plasma deposition of this compound can render surfaces resistant to protein adsorption and cellular attachment.

Experimental Protocol: Synthesis of this compound Methacrylate Monomer

A common application of this compound in synthetic chemistry is in the creation of monomers for polymer synthesis. The following is a representative protocol for the synthesis of this compound methacrylate.

Objective: To synthesize this compound methacrylate monomer via esterification of this compound with methacrylic acid.

Materials:

-

This compound

-

Methacrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Hydroquinone (inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, a molar equivalent of methacrylic acid, and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator to yield the crude this compound methacrylate monomer.

-

The product can be further purified by vacuum distillation if required.

Logical Workflow for Monomer Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound methacrylate.

Caption: Workflow for the synthesis of this compound methacrylate.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraethylene glycol. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the molecule's NMR characteristics.

Introduction to this compound

This compound is a member of the polyethylene glycol (PEG) family, characterized by the repeating ethylene oxide units. Its chemical formula is C₈H₁₈O₅, and it finds wide application as a solvent, plasticizer, and an intermediate in the synthesis of various chemical compounds, including applications in drug delivery systems. A thorough understanding of its spectral properties is crucial for its characterization and quality control.

¹H and ¹³C NMR Spectral Data

The structural symmetry of this compound results in a relatively simple NMR spectrum. The molecule has three distinct types of protons and carbons, leading to a limited number of signals in both ¹H and ¹³C NMR spectra. The terminal hydroxyl groups and the ethylene units adjacent to them are chemically different from the internal ethylene units.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.74 | t | 4H | HO-CH ₂-CH₂-O- |

| ~3.67 | t | 4H | HO-CH₂-CH ₂-O- |

| ~3.64 | s | 8H | -O-CH ₂-CH ₂-O- |

| ~2.9 (variable) | br s | 2H | H O- |

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by factors such as concentration, temperature, and solvent purity.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~72.6 | HO-CH₂-C H₂-O- |

| ~70.5 | -O-C H₂-C H₂-O- (internal) |

| ~61.7 | HO-C H₂-CH₂-O- |

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate spectrometer parameter selection.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound. Other deuterated solvents can be used depending on the experimental requirements.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : ~12 ppm

-

Number of Scans : 16-64 (depending on concentration)

-

Relaxation Delay : 1-5 seconds

-

Acquisition Time : ~2-4 seconds

-

Temperature : 298 K

¹³C NMR Spectroscopy:

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : ~200 ppm

-

Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay : 2-5 seconds

-

Acquisition Time : ~1-2 seconds

-

Temperature : 298 K

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Tetraethylene Glycol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the analysis of tetraethylene glycol using infrared (IR) spectroscopy and mass spectrometry (MS). These analytical techniques are crucial for the identification, characterization, and purity assessment of this compound, a common polymer and excipient in various industrial and pharmaceutical applications.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint," allowing for the identification and structural elucidation of the compound. For this compound (C₈H₁₈O₅), IR analysis is primarily used to confirm the presence of hydroxyl (-OH) and ether (C-O-C) functional groups, as well as the aliphatic carbon-hydrogen (C-H) backbone.

Experimental Protocol: FT-IR Analysis

A common and effective method for analyzing liquid samples like this compound is Fourier-Transform Infrared (FT-IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-quality infrared spectrum of a neat this compound sample for identification and purity verification.

Instrumentation and Materials:

-

FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Bruker Tensor 27).[1][2][3]

-

ATR accessory with a diamond or zinc selenide crystal.

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Data Acquisition:

-

Data Processing: The resulting spectrum will be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination.

Data Interpretation and Characteristic Peaks

The infrared spectrum of this compound is characterized by several key absorption bands. The data below is compiled from the NIST spectral database.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 (broad) | Strong | O-H stretching (from terminal hydroxyl groups, broadened due to hydrogen bonding) |

| 2920 - 2870 | Strong | C-H asymmetric and symmetric stretching (aliphatic CH₂) |

| 1455 | Medium | C-H scissoring/bending |

| 1350 | Medium | C-H wagging/bending |

| ~1100 (broad) | Very Strong | C-O stretching (characteristic of ether and alcohol linkages) |

| 1065 | Strong | C-O stretching |

| 945 | Medium | O-H out-of-plane bending |

| 885 | Medium | CH₂ rocking |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (Molecular Weight: 194.23 g/mol ), various ionization techniques can be employed, each providing slightly different information.

Experimental Protocol: LC/MS Analysis

Liquid chromatography coupled with mass spectrometry (LC/MS) is a highly sensitive and versatile method for analyzing non-volatile compounds like this compound, often found in complex matrices.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Ion Trap, or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

-

This compound sample.

-

HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile).

-

Analytical column (e.g., C18 column).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile).

-

LC Separation (Optional but Recommended):

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient can be used to elute the compound (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of ~300-350 °C.

-

-

Tandem MS (MS/MS) for Fragmentation: To obtain structural information, perform fragmentation analysis on the primary ion of interest (the protonated molecule, m/z 195.1).

-

Isolate the precursor ion (m/z 195.1) in the mass analyzer.

-

Subject the isolated ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Scan for the resulting product ions.

-

Data Interpretation and Fragmentation Patterns

The fragmentation of this compound is highly dependent on the ionization method used.

2.2.1 Electron Ionization (EI)

EI is a hard ionization technique that causes extensive fragmentation. The molecular ion peak at m/z 194 is often weak or absent.

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure |

| 45 | 100 | [C₂H₅O]⁺ (protonated ethylene oxide or vinyl alcohol) |

| 89 | 35 | [C₄H₉O₂]⁺ ([M - C₄H₉O₂]⁺) |

| 133 | 15 | [C₆H₁₃O₃]⁺ ([M - C₂H₅O₂]⁺) |

| 59 | 25 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ |

| 73 | 20 | [C₃H₅O₂]⁺ |

| 103 | 12 | [C₄H₇O₃]⁺ |

| 117 | 8 | [C₅H₉O₃]⁺ |

2.2.2 Chemical Ionization (CI)

CI is a softer ionization method that typically produces an abundant protonated molecule [M+H]⁺, making it useful for molecular weight determination.

| m/z | Relative Intensity | Proposed Ion/Structure |

| 195 | Variable | [M+H]⁺ (Protonated Molecule) |

| 45 | Dominant Fragment | [C₂H₅O]⁺ |

2.2.3 Electrospray Ionization (ESI-MS/MS)

ESI generates the protonated molecule [M+H]⁺, which can then be fragmented via CID. The fragmentation pattern is characterized by the sequential loss of ethylene glycol units (44 Da).

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 195.1 | 151.1 | C₂H₄O (44 Da) |

| 195.1 | 133.1 | H₂O + C₂H₄O (62 Da) |

| 195.1 | 89.1 | C₄H₈O₂ (88 Da) |

| 195.1 | 45.0 | C₆H₁₂O₃ (132 Da) |

Visualization of Analytical Processes

Diagrams created with Graphviz are used to illustrate the experimental workflow and the logical relationship in mass spectrometry fragmentation.

Caption: Experimental workflow for IR and MS analysis.

References

A Technical Guide to the Physicochemical Properties of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of tetraethylene glycol (TEG), a compound widely utilized as a solvent and chemical intermediate. The following sections detail its boiling point, melting point, and density, supported by experimental methodologies and a workflow diagram for property determination.

Core Physicochemical Data

This compound is a transparent, colorless, and odorless liquid.[1] It is a low-volatility, hygroscopic substance miscible with water and many organic solvents.[1][2] The quantitative data for its primary physical properties are summarized below.

| Property | Value | Conditions |

| Boiling Point | 314 °C (587.15 K) | At 760 mmHg[3] |

| > 329 °C (> 624 °F) | Not specified | |

| 327 °C (600.15 K) | At 1 atm | |

| Melting/Freezing Point | -5.6 °C (267.55 K) | |

| -9.4 °C (263.75 K) | ||

| -4 °C (269.15 K) | ||

| Density | 1.125 g/mL | At 25 °C |

| 1.12 g/cm³ | At 20 °C | |

| 1.126 g/cm³ | At 20 °C (68 °F) | |

| 1.120 g/cm³ | At 25 °C |

Experimental Protocols for Property Determination

The following outlines generalized experimental methodologies for determining the boiling point, melting point, and density of a liquid substance like this compound.

1. Boiling Point Determination (Distillation Method)

The boiling point is determined at atmospheric pressure.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. This temperature is the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

2. Melting Point Determination (Freezing Point Method)

For substances that are liquid at room temperature, the freezing point is determined.

-

Apparatus: A cooling bath (e.g., ice-salt mixture), a test tube with the sample, a thermometer, and a stirring device.

-

Procedure:

-

The liquid sample of this compound is placed in the test tube.

-

The test tube is immersed in the cooling bath.

-

The sample is stirred continuously as it cools, and the temperature is recorded at regular intervals.

-

A cooling curve (temperature vs. time) is plotted. The plateau in the curve, where the temperature remains constant as the substance solidifies, indicates the freezing (melting) point.

-

3. Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the this compound sample and placed in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again to determine the mass of the sample.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling point, melting point, and density of this compound.

References

An In-Depth Technical Guide to the Solubility and Viscosity of Aqueous Tetraethylene Glycol Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and viscosity—of aqueous solutions of tetraethylene glycol (TEG). This compound, a member of the polyethylene glycol (PEG) family, is a transparent, colorless, and practically odorless liquid that sees wide application as an industrial solvent, plasticizer, and chemical intermediate.[1][2][3] Its hygroscopic nature and miscibility with water make understanding the behavior of its aqueous solutions critical for various applications, including formulation development, heat transfer fluids, and gas dehydration processes.[1][3]

Solubility of this compound in Water

This compound is completely miscible with water, meaning it can be mixed in any proportion to form a homogeneous solution. This property is attributed to the molecule's amphiphilic nature; the ether linkages and terminal hydroxyl groups can form hydrogen bonds with water, while the ethylene glycol chain provides some nonpolar character. Therefore, traditional quantitative solubility limits are not applicable.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of pure this compound is presented below.

Table 1: Physical Properties of Pure this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

| CAS Number | 112-60-7 | |

| Molecular Formula | C₈H₁₈O₅ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Transparent, colorless, low-volatility, moderate-viscosity liquid | |

| Density | 1.125 g/cm³ at 20 °C | |

| Dynamic Viscosity | 61.9 mPa·s (or cP) at 20 °C (293.15 K) | |

| Boiling Point | 327.5 °C (600.65 K) |

| Freezing Point | -5.5 °C (267.65 K) | |

Viscosity and Density of Aqueous TEG Solutions

The viscosity of aqueous this compound solutions is a critical parameter for applications involving fluid dynamics, such as in heat transfer or hydraulic fluids. Viscosity is highly dependent on both the concentration of TEG and the temperature of the solution. Generally, viscosity increases with higher TEG concentration and decreases with higher temperature.

The following tables present experimental data for the density and dynamic viscosity of aqueous TEG solutions across a range of concentrations and temperatures.

Table 2: Density (ρ) of Aqueous this compound (TEG) Solutions at Various Temperatures Data sourced from Neerup, R., & Fosbøl, P. L. (2025). Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and this compound at 293.15, 313.15, and 333.15 K. Journal of Solution Chemistry.

| Mole Fraction TEG (x₁) | Density (g/cm³) at 293.15 K (20°C) | Density (g/cm³) at 313.15 K (40°C) | Density (g/cm³) at 333.15 K (60°C) |

| 0.0000 | 0.9982 | 0.9922 | 0.9832 |

| 0.0272 | 1.0315 | 1.0253 | 1.0163 |

| 0.0601 | 1.0566 | 1.0503 | 1.0413 |

| 0.1021 | 1.0781 | 1.0718 | 1.0628 |

| 0.1583 | 1.0964 | 1.0901 | 1.0812 |

| 0.2388 | 1.1116 | 1.1054 | 1.0966 |

| 0.3623 | 1.1221 | 1.1160 | 1.1074 |

| 0.5714 | 1.1269 | 1.1209 | 1.1126 |

| 1.0000 | 1.1250 | 1.1190 | 1.1107 |

Table 3: Dynamic Viscosity (η) of Aqueous this compound (TEG) Solutions at Various Temperatures Data sourced from Neerup, R., & Fosbøl, P. L. (2025). Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and this compound at 293.15, 313.15, and 333.15 K. Journal of Solution Chemistry.

| Mole Fraction TEG (x₁) | Viscosity (mPa·s) at 293.15 K (20°C) | Viscosity (mPa·s) at 313.15 K (40°C) | Viscosity (mPa·s) at 333.15 K (60°C) |

| 0.0000 | 1.002 | 0.653 | 0.467 |